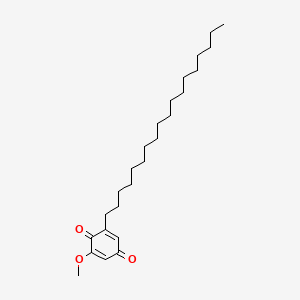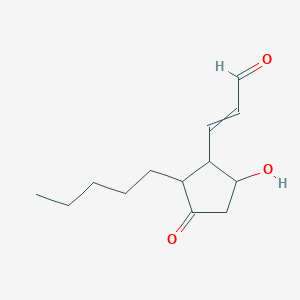![molecular formula C32H30 B14331836 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene CAS No. 105001-77-2](/img/structure/B14331836.png)
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene derivatives have been extensively studied due to their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene typically involves the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Potential use in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Employed in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to their ground state, the electrons release energy in the form of light, resulting in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
Uniqueness
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and thermal stability. This makes it a valuable material for applications requiring high-performance blue emitters and stable optoelectronic devices .
Propiedades
Número CAS |
105001-77-2 |
|---|---|
Fórmula molecular |
C32H30 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
9,10-bis[(2,4-dimethylphenyl)methyl]anthracene |
InChI |
InChI=1S/C32H30/c1-21-13-15-25(23(3)17-21)19-31-27-9-5-7-11-29(27)32(30-12-8-6-10-28(30)31)20-26-16-14-22(2)18-24(26)4/h5-18H,19-20H2,1-4H3 |
Clave InChI |
QZXJVLSADWOSDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=C(C=C(C=C5)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
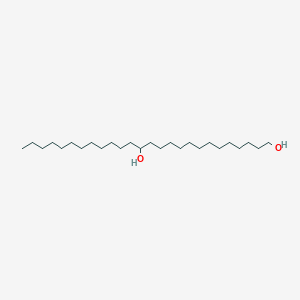

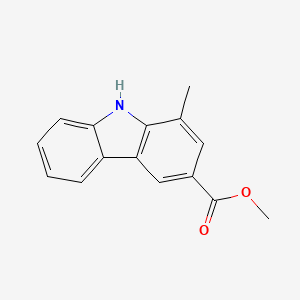
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)

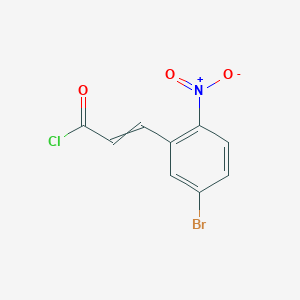
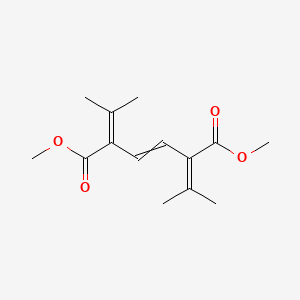
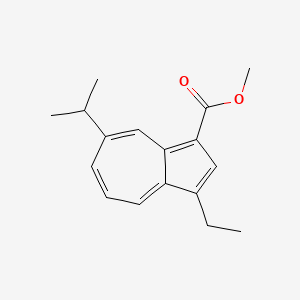
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
